3-Cyclopentyl-1H-1,2,4-triazole
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Overview
Description
3-Cyclopentyl-1H-1,2,4-triazole is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Triazole compounds have been reported to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . They have also been associated with interactions with the amide group of Thr199 and Zn ion
Mode of Action
It is known that triazole compounds can inhibit cyclin-dependent kinase 2 (cdk2), which is a crucial regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Triazole compounds have been associated with the inhibition of the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition occurs by blocking 14-α-demethylation, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Pharmacokinetics
Triazole compounds are known for their ability to form hydrogen bonds and bipolar interactions, which can improve their solubility and bioavailability .
Result of Action
Triazole compounds have been associated with significant cytotoxic activities against various cancer cell lines . They have also been reported to exhibit a broad spectrum of antiviral activity .
Action Environment
It is known that triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This suggests that they may maintain their efficacy and stability under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1H-1,2,4-triazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and ammonium formate under reflux conditions to yield this compound . The reaction conditions include:
Temperature: Reflux
Solvent: Formic acid
Catalyst: Ammonium formate
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of microwave irradiation and mechanochemical methods has also been explored to reduce reaction times and improve atom economy .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrazine or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrazine, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding oxides
Reduction: Formation of reduced triazole derivatives
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
3-Cyclopentyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangement.
1,3,4-Triazole: Contains nitrogen atoms at different positions in the ring.
Fluconazole: A triazole derivative used as an antifungal agent.
Uniqueness
3-Cyclopentyl-1H-1,2,4-triazole is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and interaction with biological targets compared to other triazole derivatives .
Biological Activity
3-Cyclopentyl-1H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their ability to interact with various biological targets and exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
The chemical structure of this compound features a five-membered ring containing three nitrogen atoms. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. The mechanism of action typically involves the formation of hydrogen bonds and other non-covalent interactions with specific enzymes or receptors, modulating their activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : The triazole moiety is known to inhibit ergosterol biosynthesis in fungi, which is crucial for cell membrane integrity. Studies have shown that compounds with the triazole ring can outperform traditional antifungal agents like fluconazole against Candida albicans .
- Antibacterial Activity : this compound has been evaluated for its antibacterial efficacy against various strains. In vitro studies demonstrated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ciprofloxacin and vancomycin .
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. For example:
- Cell Proliferation Inhibition : Compounds derived from this compound have shown antiproliferative effects in several cancer cell lines. In one study, derivatives demonstrated IC50 values in the low micromolar range against leukemia cell lines .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through caspase activation and cell cycle arrest in the G1 phase .
Research Findings and Case Studies
Properties
IUPAC Name |
5-cyclopentyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKSVIPXHPJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597779 |
Source
|
Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210317-84-2 |
Source
|
Record name | 5-Cyclopentyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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